molecular formula C10H14O B058326 3-(1,2-Propadienyloxy)cycloheptene CAS No. 118616-35-6

3-(1,2-Propadienyloxy)cycloheptene

Cat. No. B058326
CAS RN: 118616-35-6
M. Wt: 150.22 g/mol
InChI Key: YISKMSJOBNTRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-Propadienyloxy)cycloheptene, commonly known as PAH, is a cyclic compound that has gained significant attention in the scientific community due to its unique properties.

Mechanism of Action

PAH functions as a photoswitchable ligand, meaning that it can switch between two different conformations when exposed to light. This property allows it to bind to proteins and modulate their activity in a reversible manner. PAH has been shown to bind to a variety of proteins, including ion channels, G protein-coupled receptors, and enzymes.
Biochemical and Physiological Effects
PAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating neuronal excitability. PAH has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, PAH has been shown to inhibit the replication of several viruses, including HIV-1 and SARS-CoV.

Advantages and Limitations for Lab Experiments

PAH has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. PAH is also photoswitchable, allowing for the precise control of protein activity. However, PAH has several limitations, including its potential toxicity and the need for specialized equipment to control its photoactivation.

Future Directions

There are several future directions for the study of PAH. One area of interest is the development of PAH-based drugs for the treatment of inflammatory diseases and viral infections. Another area of interest is the use of PAH as a tool for studying protein-ligand interactions and intracellular signaling pathways. Additionally, the development of new photoswitchable ligands based on PAH could lead to the discovery of new drugs and the development of new research tools.

Synthesis Methods

PAH can be synthesized through a variety of methods, including the reaction of cycloheptatriene with propargyl alcohol, followed by oxidation and deprotection. Another method involves the reaction of bicyclo[4.1.0]hepta-2,4-diene with propargyl alcohol, followed by oxidation and deprotection. Both methods yield PAH with high purity and yield.

Scientific Research Applications

PAH has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs. PAH has also been used as a photoswitchable ligand for the study of protein-ligand interactions.

properties

CAS RN

118616-35-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h5,7,9-10H,1,3-4,6,8H2

InChI Key

YISKMSJOBNTRQJ-UHFFFAOYSA-N

SMILES

C=C=COC1CCCCC=C1

Canonical SMILES

C=C=COC1CCCCC=C1

synonyms

Cycloheptene, 3-(1,2-propadienyloxy)- (9CI)

Origin of Product

United States

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